molecular formula C19H16N4O2S B2870213 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 536704-78-6

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2870213
CAS No.: 536704-78-6
M. Wt: 364.42
InChI Key: REXKAJATTWCAOM-UHFFFAOYSA-N
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Description

2-{[3-(4-Methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CAS: 536704-78-6; ChemMenu ID: CM838046) is a pyrimidoindole derivative featuring a 4-methylphenyl group at position 3 of the heterocyclic core and a sulfanyl-linked acetamide moiety at position 2. Its synthesis typically involves coupling reactions using reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to introduce the acetamide side chain .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-6-8-12(9-7-11)23-18(25)17-16(22-19(23)26-10-15(20)24)13-4-2-3-5-14(13)21-17/h2-9,21H,10H2,1H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXKAJATTWCAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves multiple steps. One common synthetic route includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. . The pathways affected by this compound can lead to changes in cellular functions and responses.

Comparison with Similar Compounds

Aryl Group Variations :

  • However, increased lipophilicity may reduce solubility .
  • 3-Methoxyphenyl derivative (CAS: 536706-70-4): The methoxy group introduces steric bulk and hydrogen-bonding capacity, which may alter receptor interaction kinetics .

Alkyl Chain Modifications :

  • 5-Dodecyl derivative (compound 47c): Addition of a long alkyl chain (C12) at position 5 increases hydrophobicity, improving membrane permeability but reducing aqueous stability .

Sulfur Oxidation State

  • Sulfonyl derivative (compound 2, ): Oxidation of the sulfanyl group to sulfonyl (–SO₂–) reduces nucleophilicity and may diminish TLR4 activation due to steric hindrance .
  • Sulfinyl derivative (compound 3, ): Partial oxidation (–SO–) retains moderate activity but shows lower synthetic yields compared to sulfanyl analogs .

Acetamide Side Chain Modifications

N-Substituent Diversity :

  • Cyclohexyl derivative (compound 1Z105, ): The cyclohexyl group enhances TLR4 agonism (EC₅₀ = 0.8 µM in human cells) by optimizing hydrophobic interactions with the receptor’s lipid-binding domain .
  • Furan-2-ylmethyl derivative (compound 19, ): Substitution with a furan ring increases potency (EC₅₀ = 0.2 µM) due to π-π stacking interactions with aromatic residues in TLR4 .
  • Naphthalen-2-yl derivative (compound 18, ): The bulky naphthyl group reduces solubility but improves binding affinity in murine models .

Research Findings and Implications

  • Synthetic Feasibility : Derivatives with smaller N-substituents (e.g., cyclobutyl, compound 12) are synthesized in higher yields (73.5%) compared to bulkier groups (e.g., naphthyl, 61%) .
  • Biological Performance : The furan-substituted analog (2B182C) exhibits a 7.5-fold increase in potency over the parent compound, highlighting the critical role of heteroaromatic side chains in TLR4 activation .
  • Physicochemical Properties: Introduction of polar groups (e.g., cyanomethyl, compound 47d) improves aqueous solubility but reduces membrane permeability, necessitating a balance in drug design .

Biological Activity

The compound 2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₃H₁₄N₄O₂S
  • Molecular Weight : 290.35 g/mol
  • CAS Number : 443740-04-3

The structural formula highlights the presence of a pyrimidine ring fused with an indole moiety and a sulfanyl group attached to an acetamide functional group.

Mechanisms of Biological Activity

Research indicates that compounds similar to This compound exhibit diverse biological activities through various mechanisms:

  • Antioxidant Activity : Many pyrimidine derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, some derivatives have been studied for their inhibitory effects on cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
  • Anticancer Properties : Preliminary studies suggest that similar compounds may induce apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Data

The following table summarizes key findings related to the biological activity of This compound and related compounds:

Activity IC₅₀ (μM) Reference
Inhibition of AChE15.2
Inhibition of BChE9.2
Antioxidant ActivityModerate
Cytotoxicity against Cancer CellsSignificant

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrimidine derivatives similar to our compound:

  • Cholinesterase Inhibition : A study evaluated various derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated moderate inhibitory effects with IC₅₀ values comparable to established drugs used in Alzheimer's treatment .
  • Antioxidant Effects : Another investigation focused on the antioxidant potential of pyrimidine derivatives. Results indicated that these compounds could scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
  • Anticancer Activity : Research into the cytotoxic effects of similar compounds revealed that they could significantly inhibit the proliferation of various cancer cell lines through apoptotic pathways .

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